molecular formula C18H22N2O2 B5455190 1-[4-(Furan-2-ylmethyl)piperazin-1-yl]-2-(4-methylphenyl)ethanone

1-[4-(Furan-2-ylmethyl)piperazin-1-yl]-2-(4-methylphenyl)ethanone

Cat. No.: B5455190
M. Wt: 298.4 g/mol
InChI Key: VZSYNJBMICEJSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Furan-2-ylmethyl)piperazin-1-yl]-2-(4-methylphenyl)ethanone is a synthetic organic compound with the molecular formula C18H22N2O2 It is known for its unique structure, which includes a furan ring, a piperazine ring, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Furan-2-ylmethyl)piperazin-1-yl]-2-(4-methylphenyl)ethanone typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.

    Attachment of the Furan Ring: The furan ring is introduced by reacting the piperazine derivative with furan-2-carbaldehyde in the presence of a reducing agent such as sodium borohydride.

    Formation of the Ethanone Group: The final step involves the acylation of the piperazine-furan intermediate with 4-methylbenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Furan-2-ylmethyl)piperazin-1-yl]-2-(4-methylphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The ethanone group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: 1-[4-(Furan-2-ylmethyl)piperazin-1-yl]-2-(4-methylphenyl)ethanol.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-[4-(Furan-2-ylmethyl)piperazin-1-yl]-2-(4-methylphenyl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[4-(Furan-2-ylmethyl)piperazin-1-yl]-2-(4-methylphenyl)ethanone involves its interaction with specific molecular targets. The compound is believed to bind to certain receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(Furan-2-ylmethyl)piperazin-1-yl]-2-(2-methylphenyl)ethanone
  • 1-[4-(Furan-2-ylmethyl)piperazin-1-yl]-2-(4-methoxyphenyl)ethanone

Uniqueness

1-[4-(Furan-2-ylmethyl)piperazin-1-yl]-2-(4-methylphenyl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-[4-(furan-2-ylmethyl)piperazin-1-yl]-2-(4-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-15-4-6-16(7-5-15)13-18(21)20-10-8-19(9-11-20)14-17-3-2-12-22-17/h2-7,12H,8-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZSYNJBMICEJSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)N2CCN(CC2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.